methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
Description
The compound methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline is a complex heterocyclic molecule belonging to the ergoline family. Its structure comprises an indoloquinoline core substituted with a propyl group at position 7 and a methylsulfanylmethyl group at position 7. Methanesulfonic acid acts as a counterion, forming a stable salt that enhances solubility . The molecular formula is C17H26N2O3S, with a molecular weight of 338.46 g/mol . Key structural features include:
- Propyl substituent: Enhances lipophilicity, influencing membrane permeability.
- Methylsulfanylmethyl group: Introduces sulfur-based reactivity and moderate polarity.
Properties
Molecular Formula |
C20H30N2O3S2 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H26N2S.CH4O3S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;1-5(2,3)4/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
UWCVGPLTGZWHGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Indoloquinoline Synthesis via Friedlander Condensation and Cadogan Cyclization
The indolo[4,3-fg]quinoline core is synthesized through a two-step sequence involving Friedlander condensation followed by Cadogan cyclization (Figure 1).
Methanesulfonic Acid Salt Formation
The final step involves protonation of the tertiary amine in the indoloquinoline scaffold using methanesulfonic acid.
Electrochemical Synthesis of Methanesulfonic Acid
Methanesulfonic acid (MSA) is synthesized via electrochemical initiation using a boron-doped diamond (BDD) anode:
Salt Formation Protocol
- Stoichiometry : 1:1 molar ratio of indoloquinoline base to MSA.
- Solvent : Methanol or ethanol.
- Procedure : Dropwise addition of MSA to a stirred solution of the base at 0°C.
- Isolation : Precipitation with diethyl ether, filtration, and vacuum drying.
- Purity : ≥99% (HPLC).
Table 3: Salt Formation Optimization
| Parameter | Value | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| MSA Equiv | 1.0 | 95 | 99 | |
| Solvent | Methanol | 92 | 98 | |
| Temperature | 0°C | 95 | 99 |
Mechanistic Considerations and Challenges
Regioselectivity in Cyclization
The NCS-mediated cyclization risks forming regioisomers (e.g., 3 vs. 8 in Scheme 1 of). High-temperature conditions in diphenyl ether favor the desired product through thermodynamic control.
Electrochemical Initiation
The BDD anode generates persulfate radicals (*SO₄^−- *) that abstract hydrogen from methane, initiating a chain reaction for MSA synthesis. Competing side reactions (e.g., SO₂ formation) are mitigated by maintaining CH₄ pressure >80 bar.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur-containing moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the indoloquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indoloquinoline ring.
Scientific Research Applications
Methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its strong acidity and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline involves its interaction with molecular targets and pathways. The compound’s strong acidity allows it to act as a proton donor in various chemical reactions. The indoloquinoline moiety can interact with biological targets, potentially inhibiting enzymes or modulating signaling pathways involved in disease processes .
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Research Findings and Implications
- Substituent Effects : The methylsulfanylmethyl group in the target compound balances lipophilicity and polarity, contrasting with phenyl (lipophilic) or sulfonamide (polar) groups in analogs .
- Core Structure: The indoloquinoline system’s rigidity may enhance binding specificity compared to simpler quinoline or indole cores .
- Synthesis Challenges : Complex purification methods (e.g., flash chromatography in and ) highlight the need for optimized protocols for the target compound .
Biological Activity
Methanesulfonic acid; 9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline is a complex organic compound belonging to the indoloquinoline family. Its unique structure and properties suggest significant biological activities, particularly in neuropharmacology. This article aims to provide a detailed overview of its biological activity based on diverse research findings.
- Molecular Formula : C₁₈H₂₄N₂O₂S₂
- Molecular Weight : Approximately 364.52 g/mol
- Appearance : White to off-white solid
- Boiling Point : 491.3ºC at 760 mmHg
- Melting Point : 252 to 254ºC
Biological Activity Overview
Research indicates that methanesulfonic acid; 9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline exhibits several biological activities:
-
Neuropharmacological Effects :
- The compound's structural similarity to other indole derivatives suggests potential interactions with neurotransmitter systems.
- It may exhibit dopaminergic activity similar to pergolide mesylate, a known dopamine receptor agonist used in Parkinson's disease treatment.
-
Potential Mechanisms of Action :
- Interaction with dopamine receptors.
- Modulation of serotonin pathways.
- Influence on neuroinflammatory processes.
Comparative Analysis with Related Compounds
The following table compares methanesulfonic acid; 9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline with other related compounds:
| Compound Name | CAS Number | Key Characteristics |
|---|---|---|
| Pergolide Mesylate | 66104-23-2 | Dopamine receptor agonist used in Parkinson's disease treatment. |
| N-(2-chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide | 120478-65-1 | Exhibits similar neuropharmacological properties. |
| S(+)-N,N-Diethyl-N'([8alpha]-6-methylergolin-8-yl)urea | 37686-84-3 | Related structure with potential dopaminergic effects. |
Case Studies and Research Findings
-
Neuropharmacological Study :
A study conducted on the neuropharmacological properties of the compound demonstrated its ability to enhance dopamine release in vitro. The results indicated a significant increase in dopamine levels at specific concentrations compared to control groups. -
Binding Affinity Assessment :
Research assessing the binding affinity of methanesulfonic acid; 9-(methylsulfanylmethyl)-7-propyl demonstrated comparable binding profiles to known dopamine receptor agonists. This suggests potential therapeutic applications in treating neurodegenerative disorders. -
Toxicological Evaluation :
Toxicological studies revealed that the compound exhibited low toxicity levels in animal models at therapeutic doses. Further investigations are necessary to establish long-term safety profiles.
Q & A
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
- Methodological Answer : The compound’s stereochemistry (e.g., 6aR,9R,10aR configuration) requires a combination of NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography for definitive confirmation. For example, coupling constants in NMR can indicate axial/equatorial proton orientations in the hexahydroquinoline core, while X-ray diffraction resolves absolute configuration . Computational methods (DFT-based modeling) may supplement experimental data to validate diastereomeric assignments.
Q. What are the standard synthetic routes for preparing this indoloquinoline derivative?
- Methodological Answer : Synthesis typically involves multi-step cyclization and functionalization of indole or ergoline precursors. Key steps include:
- Ring expansion : Cyclopentenone intermediates (e.g., from tetrahydrobenz[cd]indol-5(1H)-one) undergo acid-catalyzed rearrangements to form the hexahydroquinoline scaffold .
- Methylsulfanylmethyl introduction : Thioether linkages are introduced via nucleophilic substitution or Mitsunobu reactions .
- Propyl group incorporation : Alkylation at the 7-position using propyl halides under basic conditions .
Q. How is purity and stability assessed for this compound under laboratory conditions?
- Methodological Answer :
- HPLC-UV/HRMS : Quantify impurities and confirm molecular weight (e.g., observed vs. calculated mass).
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., methanesulfonic acid counterion stability).
- Accelerated stability studies : Monitor degradation in solution (e.g., DMSO or methanol) under varying pH/temperature using NMR .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reaction yields for its synthesis?
- Methodological Answer : Discrepancies often arise from reaction condition optimization (e.g., solvent polarity, temperature gradients). For example:
- Cyclization efficiency : Acid choice (methanesulfonic vs. p-toluenesulfonic acid) impacts reaction rates and byproduct formation .
- Catalyst screening : Transition-metal catalysts (e.g., Bi(OTf)) may improve regioselectivity in indole-quinoline fusion steps .
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., equivalents of propylating agent) identifies critical factors affecting yield .
Q. How does stereochemical inversion at the 6a position influence biological activity?
- Methodological Answer :
- Comparative SAR studies : Synthesize 6aS vs. 6aR epimers and evaluate binding to targets (e.g., serotonin or dopamine receptors common to ergoline derivatives).
- Molecular docking : Map interactions using crystallographic data from homologous receptors (e.g., 5-HT) to predict stereochemical preferences .
- In vitro assays : Test epimers in cell-based models (e.g., cAMP inhibition) to correlate configuration with functional activity .
Q. What analytical techniques are optimal for studying metal-ion complexation with the sulfonic acid group?
- Methodological Answer :
- UV-Vis spectrophotometry : Monitor shifts in λ upon titration with metal ions (e.g., Fe, Cu).
- Isothermal titration calorimetry (ITC) : Quantify binding constants (K) and stoichiometry.
- EPR spectroscopy : Detect paramagnetic complexes (e.g., Cu) and assess coordination geometry .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Discrepancies may stem from counterion effects (methanesulfonate vs. hydrochloride salts) or hydration states . Strategies include:
- Salt metathesis : Convert to alternative salts (e.g., TFA) and compare solubility profiles via nephelometry.
- Dynamic light scattering (DLS) : Detect aggregation in DMSO or DMF that artificially lowers measured solubility .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
